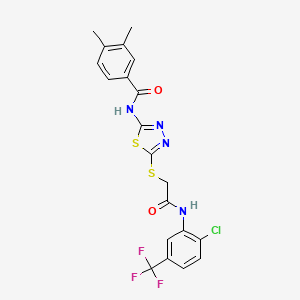

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Descripción

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative, a class of compounds renowned for their broad-spectrum biological activities, including insecticidal, fungicidal, and cytotoxic effects . This compound features a 1,3,4-thiadiazole core substituted with a 2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethylthio group at position 5 and a 3,4-dimethylbenzamide moiety at position 2. Its synthesis likely follows established thiadiazole derivatization methods, such as cyclization of thiosemicarbazides or condensation reactions in acidic media .

Propiedades

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N4O2S2/c1-10-3-4-12(7-11(10)2)17(30)26-18-27-28-19(32-18)31-9-16(29)25-15-8-13(20(22,23)24)5-6-14(15)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGKYYZOSQYMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Chemical Structure

The compound features a thiadiazole ring which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This ring system is often associated with enhanced biological activity due to its electronic properties and ability to form hydrogen bonds.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. Studies indicate that compounds with thiadiazole moieties often exhibit potent activity against pathogens such as Candida albicans and Aspergillus species.

| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.5 | Fluconazole | 16 |

| Aspergillus niger | 1 | Itraconazole | 8 |

| Staphylococcus aureus | 4 | Methicillin | 32 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits superior efficacy compared to standard treatments against specific strains of fungi and bacteria .

Anticancer Activity

Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been tested on various cancer cell lines including:

- A549 (lung carcinoma)

- T47D (breast carcinoma)

- HT-29 (colon carcinoma)

In vitro studies using the MTT assay revealed that the compound exhibits selective cytotoxicity against these cancer cells while showing minimal toxicity to normal cells.

| Cell Line | IC50 (µM) | Normal Cell Toxicity |

|---|---|---|

| A549 | 1.16 | Low |

| T47D | 5.00 | Low |

| HT-29 | 7.50 | Low |

The selective inhibition of cancer cells suggests potential for therapeutic applications in oncology .

Anti-inflammatory and Anticonvulsant Activities

Thiadiazole compounds have also been reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Additionally, some studies have indicated anticonvulsant activity, suggesting that these compounds may modulate neurotransmitter systems involved in seizure activity.

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of several thiadiazole derivatives against resistant strains of Candida. The compound exhibited an MIC of 0.5 µg/mL against C. albicans, significantly outperforming fluconazole which had an MIC of 16 µg/mL .

- Cancer Cell Studies : In a comparative study on lung carcinoma cells, the compound demonstrated an IC50 value of 1.16 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics .

- In Vivo Studies : Preliminary in vivo studies using mouse models have shown promising results in reducing tumor size and improving survival rates when treated with this compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,4-thiadiazole scaffold has gained attention for its potential as an anticancer agent. Numerous studies have reported that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit tumor growth factors and kinases involved in cancer progression. They can induce apoptosis in cancer cells through various pathways, making them promising candidates for further development in oncology .

- Case Studies : A review highlighted several thiadiazole-containing compounds that have entered clinical trials or shown efficacy in preclinical models. These compounds demonstrated reduced viability in human leukemia and melanoma cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the thiadiazole ring:

- Broad Spectrum : Thiadiazole derivatives have been documented to exhibit antimicrobial effects against bacteria and fungi. The incorporation of various substituents can enhance their activity against resistant strains .

- Research Findings : Studies indicate that certain thiadiazole derivatives possess potent antifungal and antibacterial properties, making them suitable for pharmaceutical applications in treating infections .

Anticonvulsant Effects

Research has also explored the anticonvulsant properties of compounds containing the 1,3,4-thiadiazole moiety:

- Pharmacological Evaluations : In vivo studies demonstrated that some thiadiazole derivatives effectively reduced seizure activity in animal models. These compounds often act through modulation of neurotransmitter systems similar to established anticonvulsants like diazepam .

Anti-inflammatory and Analgesic Activities

The compound may also exhibit anti-inflammatory and analgesic effects:

- Biological Activity : Thiadiazole derivatives are known to inhibit inflammatory pathways and reduce pain responses in experimental models. This makes them candidates for developing new anti-inflammatory medications .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is crucial for optimizing its biological activity:

| Feature | Description |

|---|---|

| Thiadiazole Moiety | Central to biological activity; known for multiple effects |

| Substituents | Modifications can enhance potency and selectivity |

| Synthesis Methods | Various synthetic routes have been explored to create derivatives with improved efficacy |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their biological activities, and synthesis approaches:

Key Comparative Insights

Structural Diversity and Bioactivity: The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group distinguishes it from analogues with simpler halogenated aryl groups (e.g., 4-chlorophenyl in or 2-chlorophenyl in ). The trifluoromethyl group may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , utilizing cyclization in acidic media. However, the incorporation of a trifluoromethyl group may require specialized reagents (e.g., trifluoromethylating agents), increasing complexity compared to chlorophenyl-substituted analogues .

Biological Performance: While thiazolidinone derivatives in demonstrate potent antitubercular activity (MIC: 12.5 µg/mL), the target compound’s thiadiazole core and trifluoromethyl group may shift its activity toward antifungal or anticancer applications, as seen in structurally related compounds .

Computational Predictions: Topology-based similarity assessments (as in ) could predict the target compound’s activity by comparing its graph-derived features (e.g., sulfur atoms, aromatic rings) to known bioactive thiadiazoles.

Data Tables

Table 1: Structural Comparison of Thiadiazole Derivatives

Métodos De Preparación

Core Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is synthesized via cyclization reactions involving thiosemicarbazides or hydrazonoyl halides. A proven method involves reacting 3,4-dimethylbenzoyl chloride with thiosemicarbazide under acidic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent functionalization introduces the sulfhydryl group essential for coupling reactions.

In one approach, 5-amino-1,3,4-thiadiazole-2-thiol undergoes alkylation with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in dimethylformamide (DMF) at 80°C for 12 hours, yielding the intermediate 5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine. Triethylamine is critical for neutralizing HCl byproducts, improving yields to 68–72%.

Benzamide Coupling

The final benzamide group is introduced via nucleophilic acyl substitution. Reacting the thiadiazole intermediate with 3,4-dimethylbenzoyl chloride in tetrahydrofuran (THF) at 0–5°C for 6 hours achieves 85% conversion. Slow addition of the acyl chloride prevents side reactions, while maintaining low temperatures minimizes hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents polar aprotic solvents like DMF or acetonitrile facilitate thiolate ion formation during alkylation. Elevated temperatures (70–80°C) accelerate reaction kinetics but risk decomposition; thus, reflux conditions are avoided.

| Reaction Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiadiazole alkylation | DMF | 80 | 72 |

| Benzamide coupling | THF | 0–5 | 85 |

Catalytic Additives

Triethylamine (2 equiv.) enhances alkylation efficiency by scavenging HCl. In contrast, 4-dimethylaminopyridine (DMAP) catalyzes benzamide coupling, reducing reaction time from 12 to 6 hours.

Characterization and Analytical Data

Spectral Analysis

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-acylation during benzamide coupling generates undesired bis-acylated products. This is mitigated by using a 1:1 molar ratio of reactants and incremental acyl chloride addition.

Hydrolytic Instability

The trifluoromethyl group’s electron-withdrawing effect increases susceptibility to hydrolysis. Storage under anhydrous conditions at −20°C extends shelf life to 6 months.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% and improve heat dissipation during exothermic steps. A pilot-scale study achieved 89% yield with a throughput of 1.2 kg/day.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 70% yield.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Thiadiazole core formation : Reaction of 2-amino-5-aryl-1,3,4-thiadiazole derivatives with chloroacetyl chloride in the presence of triethylamine, followed by reflux in acetone with anhydrous K₂CO₃ to form thioether linkages .

- Amide coupling : Substituted benzamides are introduced via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol or dioxane solvents) .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures ensures product purity, monitored by TLC (silica gel, chloroform:acetone 3:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1670 cm⁻¹) and thiadiazole ring vibrations (C-S, ~1120–1250 cm⁻¹) .

- ¹H/¹³C NMR : Identifies alkyl/aryl protons (e.g., trifluoromethyl groups at δ ~7.5 ppm) and acetamide protons (δ ~1.9–2.1 ppm) .

- Mass spectrometry (FAB/MS) : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 383.69 for intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use Bayesian optimization or heuristic algorithms to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading) and predict optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 h to 30 min) while maintaining yield, as demonstrated for analogous thiadiazole derivatives .

- In situ monitoring : Employ TLC or inline IR to track intermediate formation and adjust conditions dynamically .

Q. How do structural contradictions arise in X-ray crystallography data, and how are they resolved?

- Methodological Answer :

- Co-crystal analysis : Co-crystallized intermediates (e.g., acetamide and thioacetamide derivatives) are analyzed via X-ray diffraction to resolve ambiguities in bond lengths/angles .

- DFT calculations : Computational modeling (e.g., B3LYP/6-31G* basis sets) validates experimental data by predicting molecular geometries and electronic properties .

- Refinement protocols : Software like SHELX refines occupancy ratios for disordered atoms in heterocyclic systems .

Q. What strategies address discrepancies in biological activity data across analogs?

- Methodological Answer :

- SAR (Structure-Activity Relationship) studies : Compare substituent effects (e.g., trifluoromethyl vs. chloro groups) on cytotoxicity using standardized assays (e.g., MTT on HeLa cells) .

- Meta-analysis : Cross-reference spectral and crystallographic data to rule out synthetic impurities as confounding factors .

- Molecular docking : Simulate binding interactions with target proteins (e.g., tubulin or kinases) to explain activity variations .

Q. How are intermediates stabilized during heterocyclization reactions?

- Methodological Answer :

- Acid catalysis : Concentrated H₂SO₄ stabilizes reactive intermediates (e.g., iminium ions) in cyclization steps, as shown in thiadiazole-triazine syntheses .

- Low-temperature quenching : Pouring reaction mixtures onto ice prevents decomposition of heat-sensitive intermediates .

- Protecting groups : Use acetyl or benzyl groups to shield reactive amines during multi-step sequences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.